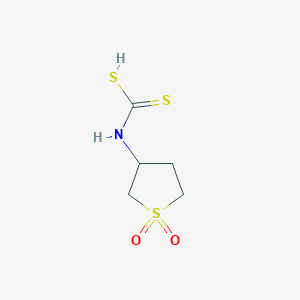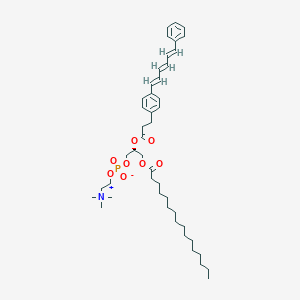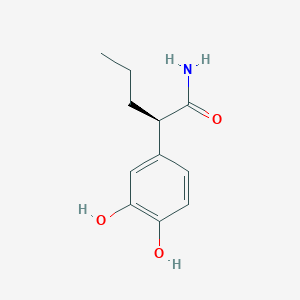
2-(3,4-Dihydroxyphenyl)valeramide, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)valeramide, (R)-, also known as DHV, is a compound that has been synthesized and studied for its potential applications in scientific research. DHV is a chiral molecule, meaning it has a specific orientation in space that can affect its interactions with other molecules. In
Applications De Recherche Scientifique
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. In drug discovery, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been used as a starting point for the development of new drugs with improved properties.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is not fully understood, but it is believed to act on multiple pathways in the body. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on dopamine levels and cancer cells, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have antioxidant properties and may help to reduce inflammation. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has also been shown to have anxiolytic effects, meaning it may help to reduce anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is readily available from commercial sources. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is also stable and can be stored for extended periods of time. However, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has some limitations as well. It is a chiral molecule, meaning it has two mirror-image forms, and researchers must be careful to use the correct form in their experiments. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is also relatively insoluble in water, which can make it difficult to work with in some applications.
Orientations Futures
There are many potential future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (R)-. One area of interest is the development of new drugs based on the structure of 2-(3,4-Dihydroxyphenyl)valeramide, (R)-. Researchers may also investigate the mechanisms of action of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- in more detail to better understand its effects on the body. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- may be studied for its potential applications in other areas, such as the treatment of inflammation or anxiety disorders.
Conclusion:
In conclusion, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is a compound that has been synthesized and studied for its potential applications in scientific research. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have neuroprotective effects, anti-tumor properties, and antioxidant and anxiolytic effects. While 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has some limitations for use in lab experiments, it has several advantages and is a promising starting point for the development of new drugs. There are many potential future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (R)-, and continued study of this compound may lead to new insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
2-(3,4-Dihydroxyphenyl)valeramide, (R)- can be synthesized from L-DOPA, a naturally occurring amino acid that is converted into dopamine in the brain. The synthesis involves the reaction of L-DOPA with valeric acid, followed by reduction and purification steps. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Propriétés
Numéro CAS |
117406-77-6 |
|---|---|
Nom du produit |
2-(3,4-Dihydroxyphenyl)valeramide, (R)- |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
(2R)-2-(3,4-dihydroxyphenyl)pentanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m1/s1 |
Clé InChI |
GDXQWRJYXZXWMT-MRVPVSSYSA-N |
SMILES isomérique |
CCC[C@H](C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES canonique |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
Synonymes |
Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




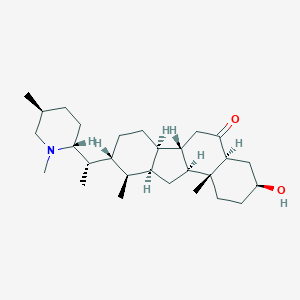
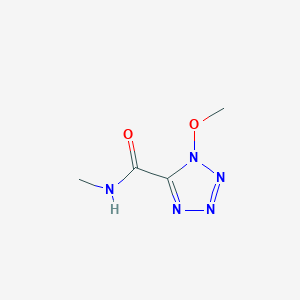

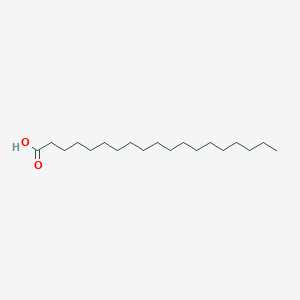
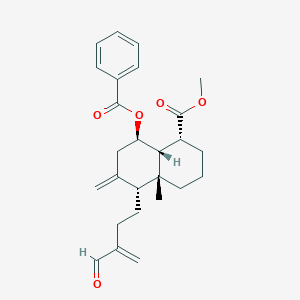
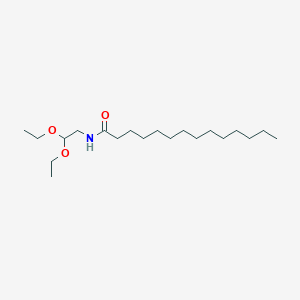
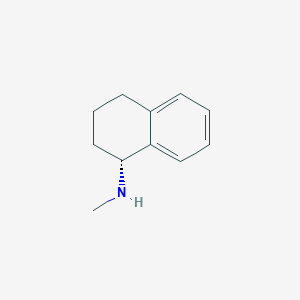
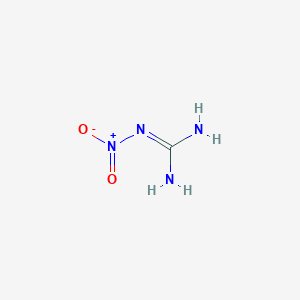
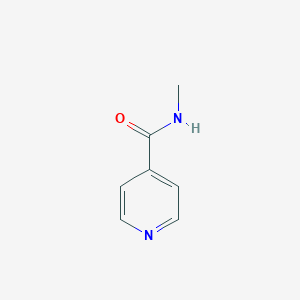
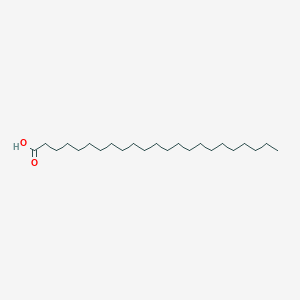
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
